REACTION_CXSMILES
|
C([O:5][C:6]([NH:8][C:9]([CH3:14])([CH2:12][OH:13])[CH2:10]O)=O)(C)(C)C.N1C=CC=CC=1.S(Cl)([Cl:24])(=O)=O>C(Cl)Cl.C(OCC)C>[CH3:14][C:9]1([CH2:10][Cl:24])[CH2:12][O:13][C:6](=[O:5])[NH:8]1
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CO)(CO)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 3× 100 ml 5% NaHSO4, 3× 100 ml sat. NaHCO3, 1× 100 ml sat. NaCl
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (30-100% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(OC1)=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.14 mmol | |
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 28.3% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |